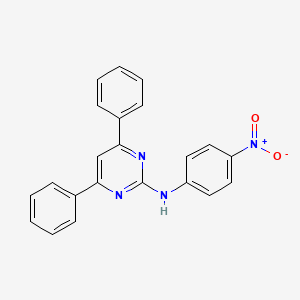
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex compound with unique properties that make it useful in different research areas. Additionally, the paper will list future directions for research on this compound.
作用机制
The mechanism of action of 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is not fully understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been studied for its potential neuroprotective properties, as it can protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It is also stable under various conditions, allowing for long-term storage and use. However, it has some limitations, such as its potential toxicity and limited solubility in some solvents, which can affect its use in certain experiments.
未来方向
There are several future directions for research on 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1). One potential area of research is the development of new materials using this compound. It has unique properties that make it useful in the development of polymers, composites, and other materials. Another area of research is the study of its potential neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and inflammation, and further research can lead to the development of new treatments for neurodegenerative diseases. Additionally, research can be done to explore its potential as an anticancer agent and its antibacterial and antifungal properties.
Conclusion:
In conclusion, 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is a complex compound with unique properties that make it useful in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new materials, treatments for neurodegenerative diseases, and potential anticancer agents.
合成方法
The synthesis of 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) involves the reaction of 1,3,5-triazine-2,4,6-triamine with 1H-tetrazol-5-amine in a 1:1 ratio. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has several potential applications in scientific research. It is used as a precursor for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in analytical chemistry for the detection and quantification of various compounds. Furthermore, it has been studied for its potential application in the development of new materials such as polymers and composites.
属性
IUPAC Name |
2H-tetrazol-5-amine;1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.CH3N5/c4-1-7-2(5)9-3(6)8-1;2-1-3-5-6-4-1/h(H6,4,5,6,7,8,9);(H3,2,3,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDYFRRGARWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NNN=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![1-(2-methoxybenzyl)-N-{2-[methyl(2-phenylethyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5103928.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)
![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)

![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)
![3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5103982.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)

![2-(4-ethylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5104002.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)
